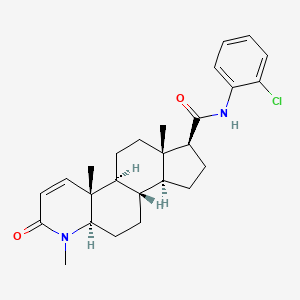

Cl-4AS-1

科学的研究の応用

Cl-4AS-1 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study steroid chemistry and the effects of structural modifications on biological activity.

Biology: this compound is used to investigate the role of androgen receptors in various biological processes.

Medicine: The compound is studied for its potential therapeutic applications in conditions like androgen deficiency and prostate cancer.

Industry: This compound is used in the development of new drugs and as a reference standard in quality control

作用機序

Cl-4AS-1は、アンドロゲン受容体に結合し、5α-レダクターゼを阻害することにより効果を発揮します。この二重作用により、アンドロゲン活性の調節とジヒドロテストステロンレベルの低下がもたらされます。 分子標的は、アンドロゲン受容体と5α-レダクターゼ酵素であり、関与する経路は、アンドロゲンシグナル伝達と代謝に関連しています .

類似化合物の比較

This compoundは、TFM-4AS-1などの他の4-アザステロイドと構造的に類似しています。 this compoundはアンドロゲン受容体の完全アゴニストであるのに対し、TFM-4AS-1は、生殖組織や皮脂腺での活性が低下した選択的アンドロゲン受容体モジュレーターとして機能します . これは、this compoundが5α-レダクターゼを阻害しながらも、アンドロゲン受容体を完全に活性化できるという点でユニークです .

類似化合物

TFM-4AS-1: 部分アゴニスト活性を持つ選択的アンドロゲン受容体モジュレーター。

FTBU-1: 部分アゴニスト活性とアンドロゲン受容体内のN末端/C末端相互作用の拮抗作用を持つもう1つの選択的アンドロゲン受容体モジュレーター

準備方法

化学反応の分析

Cl-4AS-1は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、酸化されてさまざまなオキソ誘導体になる可能性があります。

還元: 還元反応は、this compoundを対応する還元型に変換できます。

置換: この化合物は、特に2-クロロフェニル基で置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります.

科学研究アプリケーション

This compoundは、幅広い科学研究アプリケーションを持っています。

化学: ステロイド化学および構造修飾が生物活性に及ぼす影響を研究するためのモデル化合物として使用されます。

生物学: this compoundは、さまざまな生物学的プロセスにおけるアンドロゲン受容体の役割を調査するために使用されます。

医学: この化合物は、アンドロゲン欠乏症や前立腺がんなどの状態における潜在的な治療用途について研究されています。

類似化合物との比較

Cl-4AS-1 is structurally similar to other 4-azasteroids, such as TFM-4AS-1. this compound is a full agonist of the androgen receptor, while TFM-4AS-1 acts as a selective androgen receptor modulator with reduced activities in reproductive tissues and sebaceous glands . This makes this compound unique in its ability to fully activate androgen receptors while also inhibiting 5α-reductase .

Similar Compounds

TFM-4AS-1: A selective androgen receptor modulator with partial agonist activity.

FTBU-1: Another selective androgen receptor modulator with partial agonist activity and antagonism of the N-terminal/C-terminal interaction within the androgen receptor

生物活性

Cl-4AS-1, a potent steroidal androgen receptor agonist, has garnered attention for its unique biological activities, particularly in the context of selective androgen receptor modulation (SARM). This article delves into the compound's biological activity, examining its mechanisms, effects on various cell lines, and potential applications in therapeutic settings.

Overview of this compound

This compound is characterized as a full agonist of the androgen receptor (AR), with an IC50 value of approximately 12 nM. It mimics the action of 5α-dihydrotestosterone (DHT), transactivating the mouse mammary tumor virus (MMTV) promoter and inhibiting matrix metalloproteinase 1 (MMP1) promoter activity. Additionally, this compound exhibits inhibitory effects on both type I and II 5α-reductase enzymes, which are involved in androgen metabolism .

This compound operates primarily through its interaction with the androgen receptor. Upon binding, it induces conformational changes that activate AR-dependent gene transcription. Notably, it has been found to induce apoptosis in breast cancer cell lines while promoting anabolic effects in bone and muscle tissues without significant stimulation of reproductive tissues .

Biological Activity in Cell Lines

Case Study: Effects on Breast Cancer Cell Lines

A study investigated this compound's effects on three breast cancer cell lines: MCF-7 (luminal), MDA-MB-453 (molecular apocrine), and MDA-MB-231 (triple-negative). The results demonstrated:

- Gene Regulation : this compound showed high concordance with DHT in regulating gene expression in MDA-MB-453 cells. However, it did not upregulate AR expression as DHT did.

- Morphological Changes : Both DHT and this compound induced similar morphological changes in MDA-MB-453 cells, leading to a mesenchymal phenotype characterized by actin reorganization.

- Cell Proliferation : While DHT promoted proliferation in MCF-7 and MDA-MB-453 cells, this compound exhibited a dose-dependent inhibition on all three cell lines. This inhibition was attributed to induced apoptosis and a blockade of S-phase entry followed by DNA degradation .

Comparative Analysis of this compound and Other SARMs

Clinical Implications

The unique profile of this compound suggests potential therapeutic applications, particularly in treating conditions like muscle wasting or osteoporosis without the adverse effects commonly associated with traditional anabolic steroids. Its ability to selectively target anabolic pathways while minimizing androgenic side effects positions it as a promising candidate for further research and clinical trials.

特性

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVXDPDUOKQBKZ-GFNRTWGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044196 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188589-66-4 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188589-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-4AS-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24SF5976Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the impact of Cl-4AS-1 on the proliferation of different breast cancer cell lines?

A2: Research indicates that this compound exerts variable effects on the growth of different breast cancer cell lines, highlighting its potential for targeted therapy. [] In luminal MCF-7 and molecular apocrine MDA-MB-453 cells, DHT promotes proliferation. [] Conversely, this compound demonstrates a dose-dependent inhibitory effect on the growth of these cell lines, as well as on the triple-negative, basal MDA-MB-231 cells. [] This growth inhibition is attributed to the induction of apoptosis, with this compound blocking cell cycle progression at the S-phase and subsequently triggering DNA degradation. []

Q2: How does the gene expression profile of this compound compare to that of dihydrotestosterone (DHT)?

A3: Studies utilizing microarray analysis in MDA-MB-453 cells revealed distinct gene expression profiles for this compound and DHT. [] While this compound exhibited agonistic activity on the AR, its effects on gene expression were not identical to DHT. [] Specifically, this compound acted as a gene-selective agonist, inducing certain genes to the same extent as DHT, while others were activated to a lesser degree or not at all. [] This selectivity highlights the potential of this compound to elicit targeted therapeutic effects with a potentially reduced risk of undesirable side effects compared to traditional androgen agonists.

Q3: How does this compound affect energy homeostasis and feeding behavior?

A4: Research suggests that this compound may play a role in regulating energy balance through its interaction with the endocannabinoid system in the hypothalamus. [] Studies in guinea pigs found that administration of a dihydrotestosterone mimetic similar to this compound rapidly increased both energy intake and expenditure. [] This effect was linked to increased expression of diacylglycerol lipase α (DAGLα) in the arcuate nucleus of the hypothalamus, leading to enhanced endocannabinoid signaling and ultimately influencing feeding behavior. [] These findings suggest a complex interplay between androgens, the endocannabinoid system, and energy homeostasis, warranting further investigation into the specific role of this compound in this context.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。